N-(5-isobutyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide
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Overview
Description
N-(5-isobutyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide is a chemical compound belonging to the class of 1,3,4-thiadiazole derivatives
Mechanism of Action
Target of Action
Compounds with similar structures have been found to targetSignal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is an attractive target for cancer therapy due to its role in cell growth and apoptosis .
Mode of Action
Based on the structural similarity to other compounds, it is hypothesized that it may bind directly to theSH2 domain of STAT3, inhibiting STAT3 phosphorylation, translocation, and downstream gene transcription .
Biochemical Pathways
The compound is likely to affect the Interleukin-6 (IL-6)/Janus Kinase (JAK)/STAT3 pathway . This pathway plays a crucial role in the immune response, inflammation, and oncogenesis. By inhibiting STAT3, the compound could potentially disrupt these processes, particularly in the context of cancer.
Result of Action
The compound’s action results in the inhibition of STAT3, leading to anti-proliferative activity and the induction of cell cycle arrest and apoptosis in cancer cells . In a xenograft model of DU145 cancer cells, the compound showed in vivo anti-tumor efficacy, with a tumor growth inhibition rate of 65.3% at a dose of 50 mg/kg .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-isobutyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide typically involves the reaction of 5-isobutyl-1,3,4-thiadiazole-2-amine with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(5-isobutyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amide group can participate in nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Alkyl halides in the presence of a base like sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-alkylated or N-acylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- N-(5-dehydroabietyl-1,3,4-thiadiazol-2-yl)-benzenesulfonamide
- N-(5-nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide
- N-(4-nitrophenyl)acetohydrazonoyl bromide derivatives
Uniqueness
N-(5-isobutyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide stands out due to its unique cyclopropane carboxamide moiety, which imparts distinct chemical and biological properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3OS/c1-6(2)5-8-12-13-10(15-8)11-9(14)7-3-4-7/h6-7H,3-5H2,1-2H3,(H,11,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRJBNLSEUHJYNM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN=C(S1)NC(=O)C2CC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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